molecular formula C7H11Br2NO B14753243 Piperidine, 1-(dibromoacetyl)- CAS No. 2296-54-0

Piperidine, 1-(dibromoacetyl)-

Cat. No.: B14753243
CAS No.: 2296-54-0
M. Wt: 284.98 g/mol
InChI Key: KKOUMFYRRFGBFY-UHFFFAOYSA-N
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Description

Piperidine, 1-(dibromoacetyl)- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine, 1-(dibromoacetyl)- typically involves the reaction of piperidine with dibromoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Piperidine} + \text{Dibromoacetyl chloride} \rightarrow \text{Piperidine, 1-(dibromoacetyl)-} + \text{HCl} ]

Industrial Production Methods: Industrial production of piperidine derivatives often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Piperidine, 1-(dibromoacetyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the dibromoacetyl group to a simpler acetyl group.

    Substitution: The dibromoacetyl group can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.

Major Products:

    Oxidation: N-oxides of piperidine derivatives.

    Reduction: Piperidine, 1-(acetyl)-.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperidine, 1-(dibromoacetyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of piperidine, 1-(dibromoacetyl)- involves its interaction with various molecular targets. The dibromoacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the dibromoacetyl group.

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with a different electronic structure.

    Piperazine: A six-membered ring containing two nitrogen atoms.

Uniqueness: Piperidine, 1-(dibromoacetyl)- is unique due to the presence of the dibromoacetyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2296-54-0

Molecular Formula

C7H11Br2NO

Molecular Weight

284.98 g/mol

IUPAC Name

2,2-dibromo-1-piperidin-1-ylethanone

InChI

InChI=1S/C7H11Br2NO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2

InChI Key

KKOUMFYRRFGBFY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(Br)Br

Origin of Product

United States

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